![molecular formula C14H15F2NO4 B2383465 Diethyl 2-[(3,5-difluoroanilino)methylene]malonate CAS No. 185010-69-9](/img/structure/B2383465.png)
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” is a chemical compound with the molecular formula C14H15F2NO4 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “Diethyl 2-[(3,5-difluoroanilino)methylene]malonate” can be represented by the SMILES string FC1=CC(NC=C(C(OCC)=O)C(OCC)=O)=CC=C1 . This represents the arrangement of atoms and bonds in the molecule.
Applications De Recherche Scientifique
-
Application in Material Science
- Summary of the application : Diethyl 2-[(3,5-difluoroanilino)methylene]malonate has been used in the growth and characterization of crystalline specimens for dielectric and electronic filters, thermal, optical, mechanical, and biomedical applications .
- Methods of application : The single crystals of this compound were grown successfully and efficiently by the standard slow evaporation method . The lattice cell parameters were confirmed by XRD analysis . The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C .
- Results or outcomes : The hardness profile of the compound increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 . The negative photoconductive nature as the predominant property and the dielectric constant and dielectric loss are perfectly and accurately measured and properly reported .
-
Application in Organic Synthesis
- Summary of the application : Diethyl malonate, a similar compound, has been used in the synthesis of carboxylic acids and their derivatives due to its active methylene group .
- Methods of application : In the synthesis of diethyl malonate with ethanol and malonic acid as reactants, the catalytic activity of expandable graphite (EG) was investigated .
- Results or outcomes : Under the appropriate conditions, the yield of diethyl malonate reached 77.6% . Repetition experiments showed that the catalyst could be reused three times without obvious loss of activity .
-
Application in Heterocyclic Chemistry
- Summary of the application : Malonates such as diethyl malonates have been used as reagents for cyclocondensation with 1,3-dinucleophiles to give six-membered heterocycles .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the application : Diethyl malonate, a similar compound, is used in the alkylation of enolate ions . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
- Methods of application : The alkylation of enolates involves an SN2 reaction with alkyl halides . The limitations of SN2 reactions, such as preferring a good primary or secondary leaving group, still apply .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the application : Diethyl malonate, also known as DEM, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the application : Diethyl malonate, a similar compound, is used in the alkylation of enolate ions . This process involves the replacement of an α-hydrogen with an alkyl group, forming a new C-C bond .
- Methods of application : The alkylation of enolates involves an SN2 reaction with alkyl halides . The limitations of SN2 reactions, such as preferring a good primary or secondary leaving group, still apply .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
- Summary of the application : Diethyl malonate, also known as DEM, is used to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : The specific results or outcomes are not detailed in the source .
-
Energy-Efficient, High-Performance Sustainable Adhesive Systems
- Summary of the application : Methylene malonates, similar to diethyl malonate, have been used in the development of energy-efficient, high-performance sustainable adhesive systems .
- Methods of application : The specific methods of application are not detailed in the source .
- Results or outcomes : At 72 hours and 121°C, ethyl CA lost 60 percent of its tensile shear strength on cold rolled steel compared with results before aging. In comparison, diethyl methylene malonate lost 40 percent. The cross-linked methylene malonate, on the other hand, increased nearly 10 percent under the same conditions .
Propriétés
IUPAC Name |
diethyl 2-[(3,5-difluoroanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO4/c1-3-20-13(18)12(14(19)21-4-2)8-17-11-6-9(15)5-10(16)7-11/h5-8,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZRREYTONEDLC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-[(3,5-difluoroanilino)methylene]malonate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[4-Methyl-5-(piperidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-2-thienyl}sulfonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2383382.png)
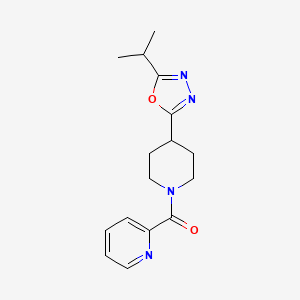
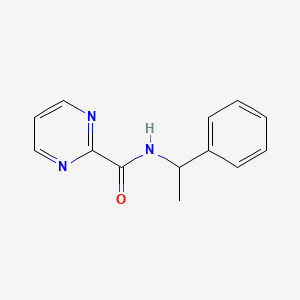
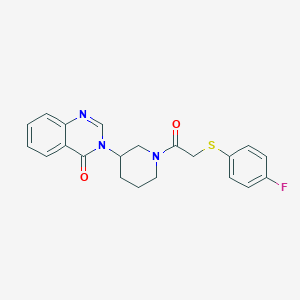
![Ethyl 2-chloroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2383388.png)
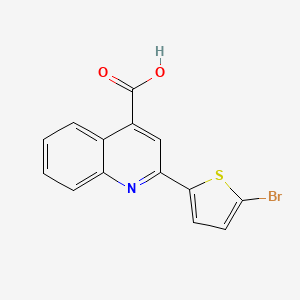
![Ethyl 3-{[(2-furylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2383394.png)
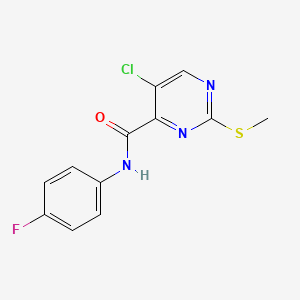
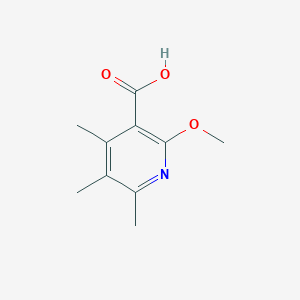
![N-(3,4-dimethoxyphenyl)-2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2383398.png)
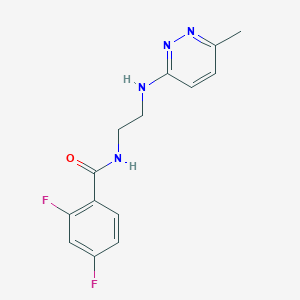
![2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2383400.png)
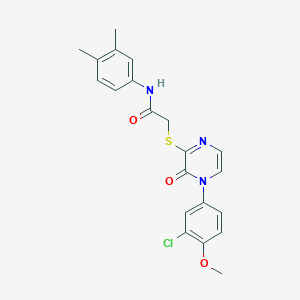
![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2383403.png)